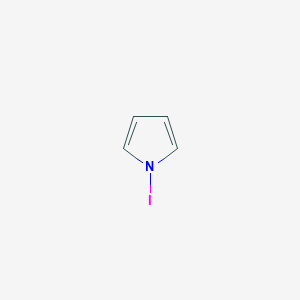

1-Iodo-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

61809-47-0 |

|---|---|

Molecular Formula |

C4H4IN |

Molecular Weight |

192.99 g/mol |

IUPAC Name |

1-iodopyrrole |

InChI |

InChI=1S/C4H4IN/c5-6-3-1-2-4-6/h1-4H |

InChI Key |

QODYNFRPWGODQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 1h Pyrrole and Its Precursors

The synthesis of 1-iodo-1H-pyrrole and its precursors involves strategic methodologies focused on the selective introduction of iodine onto the pyrrole (B145914) ring. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. stackexchange.com However, this high reactivity can also lead to challenges such as polysubstitution and polymerization, especially under harsh reaction conditions. quimicaorganica.org Therefore, controlling the regioselectivity of iodination is a critical aspect of synthesizing specifically substituted iodo-pyrroles.

Reaction Chemistry and Functionalization of 1 Iodo 1h Pyrrole

Electrophilic Aromatic Substitution on Iodo-Pyrroles

Electrophilic aromatic substitution is a characteristic reaction of the electron-rich pyrrole (B145914) ring. The presence and position of an iodine substituent significantly modulate the ring's reactivity and the regiochemical outcome of these substitutions.

Pyrrole is significantly more reactive towards electrophiles than benzene, a result of the nitrogen lone pair's delocalization into the π-system, which increases the ring's electron density. wikipedia.org An iodine substituent influences this reactivity through competing inductive and resonance effects. While iodine is electronegative and deactivates the ring through an inductive effect (-I), its lone pairs can be donated back to the ring via resonance (+M). wikipedia.org

For C-iodinated pyrroles, this generally results in deactivation compared to the parent pyrrole, but the ring remains highly susceptible to electrophilic attack. The position of substitution is directed by the combined effects of the ring nitrogen and the iodine. For instance, an electron-withdrawing substituent (like iodine) at the C-2 position typically directs incoming electrophiles to the C-4 position. uobasrah.edu.iq If both α-positions (C-2 and C-5) are occupied, substitution will then occur at a β-position. uobasrah.edu.iq

While electrophilic substitution is dominant for pyrroles, C-iodopyrroles can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbon bearing the iodine, followed by the departure of the iodide leaving group. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The presence of strong electron-withdrawing groups ortho or para to the iodine is crucial for stabilizing this anionic intermediate and facilitating the reaction. libretexts.org Research has shown that C-iodopyrroles can react with nucleophiles like amines and thiols to replace the iodine atom, providing a direct route to N- and S-substituted pyrroles. beilstein-journals.org These reactions often require specific conditions, such as elevated temperatures and a polar aprotic solvent like DMF, to proceed efficiently. beilstein-journals.org

Cross-Coupling Reactions Involving 1-Iodo-1H-pyrrole as a Substrate

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and iodopyrroles are excellent substrates for these transformations due to the high reactivity of the C-I bond. fishersci.eswikipedia.org

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a premier method for creating biaryl and vinyl-substituted pyrroles. nih.govlibretexts.org Iodopyrroles are highly effective electrophilic partners in this reaction, generally showing higher reactivity than their bromo- or chloro-analogs. fishersci.es The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgyonedalabs.com

A variety of N-protected iodopyrroles have been successfully coupled with numerous aryl- and heteroarylboronic acids. nih.gov For example, SEM-protected 4-bromopyrrole-2-carboxylate has been shown to react with a range of phenylboronic acids using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base, affording good to excellent yields of the corresponding 4-arylpyrroles. nih.gov The reaction conditions are generally mild, and the process is tolerant of a wide array of functional groups on both coupling partners. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrroles

| Pyrrole Substrate | Boronic Acid | Catalyst / Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Methyl 4-phenyl-1-(SEM)-1H-pyrrole-2-carboxylate | 99 | nih.gov |

| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Methyl 4-(4-fluorophenyl)-1-(SEM)-1H-pyrrole-2-carboxylate | 89 | nih.gov |

| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | 2-Naphthylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Methyl 4-(naphthalen-2-yl)-1-(SEM)-1H-pyrrole-2-carboxylate | 76 | nih.gov |

| 2-Iodopyrrole | 1,4-Phenylenebisboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Bis(pyrrol-2-yl)benzene | 53 | researchgate.net |

SEM = 2-(trimethylsilyl)ethoxymethyl

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrroles by reacting a terminal alkyne with an organic halide. wikipedia.orgpearson.com This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine, which can also serve as the solvent. walisongo.ac.id Iodopyrroles are excellent substrates, reacting under mild conditions to form C-C triple bonds. wikipedia.org

This methodology has been used to synthesize a variety of functionalized pyrroles. For instance, a one-pot, three-component reaction can produce 2-substituted N-Boc-4-iodopyrroles, which can then undergo a subsequent Sonogashira coupling in the same pot to yield 4-alkynyl-N-Boc-pyrroles. organic-chemistry.org This sequential strategy highlights the utility of iodopyrroles as versatile building blocks for complex molecule synthesis. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with Iodopyrroles

| Pyrrole Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-Iodoaryl)-1H-pyrrole-2-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde | 91 | mdpi.com |

| N-Boc-4-iodopyrrole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | N-Boc-4-(phenylethynyl)pyrrole derivative | 81 | organic-chemistry.org |

| 4-Iodoanisole* | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | ~90 | walisongo.ac.id |

| 1-Iodo-4-nitrobenzene* | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | ~95 | walisongo.ac.id |

Note: Aryl iodides are included to demonstrate typical Sonogashira reaction conditions and yields.

Intramolecular Cyclization Reactions of this compound Derivatives

Iodopyrrole derivatives are key precursors for the synthesis of fused heterocyclic systems via intramolecular cyclization reactions. In these reactions, the iodine atom can either be part of the starting material that is later transformed or can be used as a reagent to mediate the cyclization.

One prominent example is the synthesis of pyrrolo[1,2-a]quinolines. This can be achieved through an iodine-mediated electrophilic cyclization. researchgate.net In this process, a 1-(2-ethynylphenyl)-1H-pyrrole derivative undergoes a 6-endo-dig ring closure when treated with iodine, which acts as a Lewis acid to activate the alkyne. researchgate.netbeilstein-journals.org This reaction forms a C-C bond and incorporates the iodine atom into the final quinoline (B57606) product, which can then be used for further functionalization. researchgate.net

In other strategies, iodine is used as a catalyst. For example, an I₂-catalyzed cascade reaction involving sp³ and sp² C-H cross-dehydrogenative coupling has been developed to synthesize pyrrolo[1,2-a]quinoxalines in good to excellent yields. rsc.org Similarly, substituted 3-iodopyrroles can be synthesized through the electrophilic cyclization of propargylic aziridines with iodine. researchgate.net These methods demonstrate the versatility of iodine in mediating the construction of complex, fused pyrrole-containing ring systems.

Transformations of Other Functional Groups on this compound Derivatives

The presence of the N-iodo group can influence the reactivity of other functional groups on the pyrrole ring, allowing for selective transformations.

Aldehyde groups on iodinated pyrroles can undergo standard transformations such as oxidation and reduction. For example, 3-iodo-1H-pyrrole-2-carbaldehyde can be oxidized to 3-iodo-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. rsc.org Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 3-iodo-1H-pyrrole-2-methanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. rsc.org

In the case of N-tosylated iodopyrroles, such as 3-iodo-2-formyl-1-tosylpyrrole, these transformations are also feasible and have been employed in the synthesis of complex molecules like (-)-rhazinilam. nih.gov The compatibility of these standard organic reactions with the iodo- and tosyl- groups highlights the utility of these derivatives as versatile synthetic intermediates.

Table 3: Reactions of Aldehyde Moieties on Iodinated Pyrroles

| Substrate | Reaction | Reagent(s) | Product | Reference |

| 3-Iodo-1H-pyrrole-2-carbaldehyde | Oxidation | KMnO₄ or CrO₃ | 3-Iodo-1H-pyrrole-2-carboxylic acid | rsc.org |

| 3-Iodo-1H-pyrrole-2-carbaldehyde | Reduction | NaBH₄ or LiAlH₄ | 3-Iodo-1H-pyrrole-2-methanol | rsc.org |

| 3-Iodo-2-formyl-1-tosylpyrrole | Suzuki Coupling | Arylboronic acids, PdCl₂(dppf) | 3-Aryl-2-formyl-1-tosylpyrrole | nih.gov |

The nitrogen atom of the pyrrole ring is a common site for derivatization, which can be used to protect the ring, modify its electronic properties, or introduce new functionalities. frontiersin.org For iodopyrroles, N-substitution is a critical step in many synthetic routes. The N-H of an iodopyrrole can be substituted with various groups, such as alkyl, sulfonyl, and acyl groups. frontiersin.org For example, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, or benzoyl chloride can be achieved in high yields using basic ionic liquids. frontiersin.org

In the context of iodopyrroles, N-tosylated derivatives are particularly common. nih.gov The tosyl group acts as an electron-withdrawing group, which can influence the reactivity of the pyrrole ring in subsequent reactions, such as Suzuki cross-coupling. nih.gov The synthesis of these N-substituted iodopyrroles often involves the iodination of an N-substituted pyrrole or the N-substitution of an existing iodopyrrole.

Table 4: N-Substitution of Pyrrole Derivatives

| Pyrrole Substrate | Reagent | Product Type | Reference |

| Pyrrole | Alkyl halides, sulfonyl chlorides, benzoyl chloride | N-substituted pyrrole | frontiersin.org |

| 3-Iodo-2-formyl-1H-pyrrole | Tosyl chloride | 3-Iodo-2-formyl-1-tosylpyrrole | nih.gov |

Role of Hypervalent Organoiodine Reagents in Pyrrole Functionalization

Hypervalent organoiodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are versatile oxidizing agents that have found significant application in the functionalization of pyrroles. beilstein-journals.org These reagents offer mild and selective reaction conditions, making them valuable tools in modern organic synthesis.

IBX has been employed for the oxidation of various functional groups on heterocyclic systems, including pyrroles. organic-chemistry.orgbeilstein-journals.org For instance, IBX in DMSO at elevated temperatures can be used to synthesize 5-formyl pyrroles from 5-methyl-pyrrole-3-carboxylates. beilstein-journals.org IBX-mediated oxidative cyclization of N-hydroxyalkyl enamines can also produce 2,3-disubstituted pyrroles. organic-chemistry.org

Dess-Martin periodinane (DMP) has been used for the controlled oxidation of substituted pyrroles, which typically leads to polymerization. eurekaselect.comrsc.org This method can yield highly functionalized γ-lactams (5-aroyloxypyrrolinones). rsc.org The reaction involves the slow addition of the pyrrole to a solution of DMP to prevent polymerization. eurekaselect.com This transformation demonstrates the ability of hypervalent iodine reagents to dearomatize the pyrrole ring in a controlled manner, introducing new functionality. rsc.org The reaction of N-alkyl and N-aryl pyrroles with DMP can lead to the introduction of an iodobenzoic acid motif onto the pyrrole ring, forming 5-aroyloxy-γ-lactams. thieme-connect.com

Table 5: Pyrrole Transformations Using IBX and Dess-Martin Periodinane

| Pyrrole Substrate | Reagent | Transformation | Product | Reference |

| 5-Methyl-pyrrole-3-carboxylate | IBX, DMSO | Oxidation of methyl group | 5-Formyl pyrrole | beilstein-journals.org |

| N-Hydroxyalkyl enamine | IBX | Oxidative cyclization | 2,3-Disubstituted pyrrole | organic-chemistry.org |

| Substituted pyrrole | Dess-Martin periodinane | Controlled oxidation | 5-Aroyloxypyrrolinone | eurekaselect.comrsc.org |

| N-Alkyl/N-Aryl pyrrole | Dess-Martin periodinane | Controlled oxidation | 5-Aroyloxy-γ-lactam | thieme-connect.com |

Catalytic Applications of Iodoarene Compounds in Pyrrole Synthesis

Iodoarene compounds, a class of organoiodine molecules where an iodine atom is directly bonded to an aromatic ring, play a significant role in modern organic synthesis. While this compound itself is primarily a substrate for functionalization, the broader class of iodoarenes is utilized in various catalytic systems designed for the synthesis and modification of the pyrrole scaffold. These applications often involve the iodoarene as a co-catalyst, an oxidant, or a coupling partner in transition-metal-catalyzed reactions, facilitating the construction of complex pyrrole-containing molecules.

One notable strategy involves the use of a catalytic amount of an iodoarene, such as iodobenzene (B50100), in conjunction with a stoichiometric terminal oxidant. For instance, a one-pot, three-component synthesis of pyrrole derivatives has been developed utilizing a catalytic quantity of iodobenzene with oxone (2KHSO₅·KHSO₄·K₂SO₄) serving as an environmentally benign oxidant. orientjchem.org In this system, the reaction between iodobenzene and oxone generates a highly reactive iodine species, the hydroxyl(phenyl)iodonium ion, in situ. orientjchem.org This active species then participates in the catalytic cycle to furnish the desired pyrrole products under mild conditions. orientjchem.org

Transition-metal catalysis, particularly with palladium, represents a major area where iodoarenes are crucial for pyrrole functionalization. The direct C-H arylation of pyrroles is a powerful tool for creating C-C bonds. In these reactions, diaryliodonium salts serve as efficient arylating agents. semanticscholar.org Sanford and co-workers first demonstrated the palladium-catalyzed C2-H arylation of pyrroles with diaryliodonium salts. semanticscholar.org This transformation typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the C-H activation of the pyrrole ring by a Pd(II) species, followed by oxidation of the resulting palladacycle to a Pd(IV) intermediate by the diaryliodonium salt. semanticscholar.org Reductive elimination from the Pd(IV) complex then yields the arylated pyrrole and regenerates the active Pd(II) catalyst. semanticscholar.org

The versatility of iodoarenes is further highlighted in their use as coupling partners in various palladium-catalyzed cross-coupling reactions to build substituted pyrroles. researchgate.net While the pyrrole ring itself can be halogenated (e.g., to form iodopyrroles) and then used in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, external iodoarenes are frequently used to introduce specific aryl groups onto the pyrrole nucleus. researchgate.netmdpi.com For example, palladium-catalyzed, pyridine-directed C(sp³)–H bond arylation has been achieved using aryl iodides, demonstrating the functionalization of alkyl chains attached to a directing group. nih.gov Although this specific example doesn't directly functionalize the pyrrole ring C-H, it showcases the utility of iodoarenes in complex catalytic arylations. nih.gov

Furthermore, ruthenium-catalyzed C2-H arylation of pyrroles with boronic acids has been developed, which notably tolerates the presence of iodo groups on the coupling partners. chemistryviews.org This tolerance is significant as it allows for sequential, selective functionalization; the iodo-substituent remains intact during the Ru-catalyzed arylation and can be used for subsequent cross-coupling reactions. chemistryviews.org

The table below summarizes selected catalytic applications of iodoarene compounds in the synthesis and functionalization of pyrroles, highlighting the diversity of the catalytic systems and the role of the iodine-containing compound.

Table 1: Catalytic Systems Utilizing Iodoarene Compounds for Pyrrole Synthesis and Functionalization

| Catalyst System | Iodoarene Compound | Role of Iodoarene | Reaction Type | Ref. |

| Iodobenzene (cat.) / Oxone | Iodobenzene | Precursor to active iodine catalyst | Three-component pyrrole synthesis | orientjchem.org |

| IMesPd(OAc)₂ | Diaryliodonium Salts | Arylating agent / Oxidant | Pd-catalyzed C-H arylation | semanticscholar.org |

| Pd(OAc)₂ / Ligand | Aryl Iodides | Arylating agent | C(sp³)–H Arylation | nih.gov |

| Ru-catalyst | Iodo-substituted Boronic Acids | Tolerated functional group | C-H Arylation | chemistryviews.org |

| PdCl₂ / CuCl | Iodobenzene diacetate | Oxidant | Oxidative coupling | nih.gov |

Theoretical and Computational Investigations of 1 Iodo 1h Pyrrole

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are instrumental in elucidating the fundamental electronic characteristics of 1-Iodo-1H-pyrrole. These computational approaches offer a molecular-level view of geometry, reactivity, and orbital interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method used to predict the geometry and electronic properties of molecules. For this compound, DFT calculations are employed to determine key structural parameters and reactivity descriptors. The optimized molecular geometry reveals bond lengths and angles that are influenced by the substitution of a hydrogen atom with an iodine atom on the nitrogen of the pyrrole (B145914) ring.

The introduction of the iodine atom is expected to cause slight distortions in the planarity of the pyrrole ring and an elongation of the N-I bond compared to a typical N-H bond. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative DFT Data)

| Descriptor | Symbol | Value (eV) | Implication |

| Chemical Potential | µ | -3.5 | Tendency to escape from an electron cloud |

| Chemical Hardness | η | 5.0 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.225 | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the iodine atom's lone pairs and vacant orbitals can influence the energies of the frontier orbitals. The HOMO is expected to have significant contributions from the π-system of the pyrrole ring, while the LUMO is likely to be a π* orbital. The interaction of these orbitals governs the molecule's behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.0 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are hypothetical and serve to illustrate the output of a molecular orbital analysis.

Electron Density Distribution and its Implications

The electron density distribution within this compound, which can be visualized through computational modeling, reveals the regions of high and low electron density. This distribution is fundamental to understanding the molecule's electrostatic potential and its susceptibility to electrophilic or nucleophilic attack.

In the pyrrole ring, the electron density is generally higher at the carbon atoms adjacent to the nitrogen (C2 and C5 positions). The introduction of the electronegative iodine atom at the nitrogen is expected to draw electron density away from the ring to some extent, potentially influencing the preferred sites of reaction.

Analysis of Aromaticity and Stability in this compound Systems

The aromaticity of the pyrrole ring is a defining characteristic, contributing to its stability. Computational methods provide quantitative measures to assess this property and to understand how substitution with iodine affects it.

Aromaticity Indices (e.g., Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus Independent Chemical Shift (NICS))

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the bond length equalization within the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring (e.g., NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For pyrrole, NICS values are typically negative, confirming its aromatic character. github.ioresearchgate.netnih.gov

Table 3: Calculated Aromaticity Indices for Pyrrole and Estimated Values for this compound

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Pyrrole (literature values) | ~0.79 | -13.6 to -15.5 | -9.9 to -11.5 |

| This compound (estimated) | Slightly < 0.79 | Less negative than pyrrole | Less negative than pyrrole |

Note: The values for this compound are estimations based on the expected electronic effects of the iodo substituent.

Influence of Iodine Substitution on Pyrrole Ring Aromaticity

The substitution of a hydrogen atom with an iodine atom on the nitrogen of the pyrrole ring is expected to have a discernible effect on the ring's aromaticity. The iodine atom, being more electronegative than hydrogen, can withdraw electron density from the nitrogen atom through the sigma bond (inductive effect). This can slightly reduce the availability of the nitrogen's lone pair for delocalization within the π-system of the ring.

Reaction Mechanism and Kinetics Studies of Pyrrole Iodination

The iodination of pyrrole is characterized as a rapid electrophilic substitution reaction. isca.meresearchgate.net Due to the high reactivity of the pyrrole ring, which is more reactive than benzene derivatives, these reactions proceed quickly, necessitating specialized techniques for kinetic analysis. isca.me Understanding the reaction mechanism and kinetics is crucial for elucidating the high reactivity of this heterocycle. isca.me Kinetic investigations, particularly through methods like hydrodynamic voltammetry, allow for the quantitative assessment of reaction rates and the elucidation of the mechanistic pathways involved in the formation of iodo-derivatives of pyrrole. isca.meresearchgate.net

Detailed Kinetic Assessments of Pyrrole Iodination Rates and Mechanisms

Kinetic studies of the iodination of pyrrole in an aqueous medium using molecular iodine have demonstrated that the reaction follows second-order kinetics. isca.me This was determined by plotting the inverse concentration of iodine against time, which yielded a linear relationship. isca.me The rapidity of the reaction makes conventional kinetic monitoring methods challenging. Consequently, techniques such as hydrodynamic voltammetry have been employed, which can effectively track the concentration of electro-reducible species like iodine in very dilute solutions. isca.me

A quantitative study conducted at 30°C and a pH of 7 found the reaction to be very fast, with a half-life of approximately 40 seconds. isca.me The velocity constant (k) under these conditions was determined to be 5000 M⁻¹s⁻¹. isca.me This high rate constant underscores the significant reactivity of the five-membered pyrrole heterocycle towards electrophilic substitution by iodine. isca.me The mechanism involves an electrophilic attack of iodine on the electron-rich pyrrole ring. isca.me

Kinetic Parameters for the Iodination of Pyrrole at 30°C

| Parameter | Value |

|---|---|

| Reaction Order | Second Order |

| Velocity Constant (k) | 5000 M⁻¹s⁻¹ |

| Half-life (t₁/₂) | 40 seconds |

Thermodynamic Parameters of Reactions (e.g., Activation Energy, Entropy of Activation)

The thermodynamic parameters for the iodination of pyrrole provide further insight into the reaction mechanism and the nature of the transition state. By conducting kinetic studies at various temperatures, key parameters such as the energy of activation (Ea), entropy of activation (ΔS#), and the pre-exponential factor (A) have been evaluated. isca.me

For the aqueous iodination of pyrrole at 30°C, the activation energy was calculated to be 56.16 kJ mol⁻¹. isca.me The entropy of activation was found to be -64.35 J K⁻¹mol⁻¹, and the pre-exponential factor was 6.96 x 10⁹ M⁻¹s⁻¹. isca.me These thermodynamic data are instrumental in quantitatively confirming the high reactivity of pyrrole in this reaction. isca.me

Thermodynamic Parameters for Pyrrole Iodination at 30°C

| Thermodynamic Parameter | Value |

|---|---|

| Energy of Activation (Ea) | 56.16 kJ mol⁻¹ |

| Entropy of Activation (ΔS#) | -64.35 J K⁻¹mol⁻¹ |

| Pre-exponential Factor (A) | 6.96 x 10⁹ M⁻¹s⁻¹ |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for investigating the reaction pathways and transition states of pyrrole iodination at a molecular level. Density Functional Theory (DFT) calculations have been utilized to perform geometry optimization on iodinated pyrrole structures. researchgate.net These studies have identified non-planar structures for iodinated pyrroles, such as a mono-iodinated pyrrole where the iodine atom attacks the molecule in a pyramidal configuration. researchgate.net

Furthermore, computational models are used to construct potential energy curves. researchgate.net These curves help in determining the nature of the interaction between pyrrole and iodine, distinguishing between physisorption (interaction energy < 10 kcal/mol) and chemisorption (interaction energy > 20 kcal/mol). researchgate.net Such calculations are essential for visualizing the reaction coordinates and identifying the transition state structures involved in the electrophilic substitution mechanism. While direct computational studies on the transition states of this compound formation are specific, the methodologies are well-established for pyrrole and related heterocycles. polimi.itnih.govnih.gov These theoretical approaches allow for the detailed examination of bond-forming and bond-breaking processes, providing insights that complement experimental kinetic and thermodynamic data.

Applications of 1 Iodo 1h Pyrrole in Advanced Chemical Synthesis

Building Blocks for Complex Heterocyclic Structures

While iodinated pyrroles are valuable precursors for complex heterocycles through reactions like cross-coupling, the literature points exclusively to the use of C-iodinated pyrroles rather than 1-Iodo-1H-pyrrole.

The pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazine core is a significant scaffold in medicinal chemistry, forming the basis for numerous bioactive compounds, including antiviral agents. However, there is no evidence in the reviewed literature of this compound being used as a starting material for the synthesis of this heterocyclic system.

Instead, established synthetic strategies typically commence with N-unsubstituted or C-substituted pyrrole (B145914) derivatives. nih.gov For instance, a common route involves the N-amination of a pyrrole precursor, followed by cyclization. nih.gov One specific method starts with 3-iodo-1H-pyrrole-2-carbaldehyde, which is converted to a pyrrole-2-carbonitrile (B156044) intermediate. This intermediate then undergoes electrophilic N-amination and subsequent cyclization to form the pyrrolotriazine ring. nih.gov Other approaches utilize different pyrrole derivatives, such as 1-amino-1H-pyrrole-2-carboxamide, in condensation reactions to build the triazine ring. nih.gov A patent has described the direct iodination of a pre-formed 4-aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazine to produce its 7-iodo derivative, but this does not involve this compound as a reactant. patsnap.com

The synthesis of poly-substituted pyrroles is fundamental in organic chemistry, providing access to a wide array of functional molecules. ccspublishing.org.cnresearchgate.net While halogenated pyrroles are key intermediates, allowing for regioselective functionalization through cross-coupling reactions, the scientific literature consistently employs C-halogenated pyrroles for this purpose. organic-chemistry.orgacs.org

There are no documented methods that utilize this compound as a precursor for generating poly-substituted pyrroles. The N-I bond in this compound is highly labile and primarily serves to transfer an electrophilic iodine atom to other substrates. In contrast, C-iodinated pyrroles, such as 2-iodopyrrole or 3-iodopyrrole, possess a stable C-I bond that is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of various substituents onto the pyrrole ring. organic-chemistry.orgclockss.org For example, a one-pot synthesis has been developed for 2-substituted N-Boc-4-iodopyrroles, which can then undergo further functionalization at the C-4 position. acs.orgorganic-chemistry.org

Materials Science Applications Involving Pyrrole Derivatives

Pyrrole-based materials, especially conducting polymers, are of significant interest in materials science for applications in electronics, sensors, and energy storage. polymers-center.org The most prominent of these materials is polypyrrole. ncsu.edu

Research into pyrrole-based materials does not indicate any use of this compound as a monomer or precursor. The synthesis of polypyrrole is achieved through the oxidative polymerization of the pyrrole monomer itself. ncsu.edu Similarly, the development of other functional materials, such as those for electrochromic devices, involves the polymerization of specifically designed C-substituted pyrrole or carbazole (B46965) monomers to achieve desired electronic and optical properties. researchgate.net The instability of the N-I bond in this compound precludes its use as a monomer in such polymerization reactions.

Development of Photoactive Materials Incorporating Pyrrole Moieties

The incorporation of iodine into pyrrole-containing macrocycles, such as aza-BODIPYs (boron-dipyrromethenes), is a key strategy for developing advanced photoactive materials. researchgate.net Iodination of the pyrrole rings in these structures induces desirable photophysical and photochemical properties, particularly high singlet oxygen quantum yields (ΦΔ), which are crucial for applications like photodynamic therapy. researchgate.net

For instance, a series of iodinated NO2-substituted aza-BODIPYs demonstrated high ΦΔ values ranging from 0.79 to 0.85. researchgate.net These compounds absorb light within the "therapeutic window" (645 nm to 672 nm), a critical feature for biomedical applications. researchgate.net The heavy iodine atom facilitates intersystem crossing (ISC) from the excited singlet state to the triplet state, which is essential for generating singlet oxygen. researchgate.netresearchgate.net These iodinated aza-BODIPYs are also thermally stable up to approximately 300 °C and exhibit high photostability. researchgate.net

Table 2: Photophysical Properties of Iodinated Aza-BODIPYs

| Property | Value Range | Significance |

|---|---|---|

| Max. Absorption (λmax) | 645 - 672 nm | Within the therapeutic window for biological applications. researchgate.net |

| Singlet Oxygen Yield (ΦΔ) | 0.79 - 0.85 | High efficiency in generating cytotoxic singlet oxygen. researchgate.net |

| Triplet State Lifetime (τT) | 2.74 - 3.50 µs | Sufficiently long-lived for photochemical reactions. researchgate.net |

Supramolecular Chemistry and Receptor Design

In supramolecular chemistry, the precise design of host molecules for the selective recognition of guests (anions, cations, or neutral molecules) is a primary goal. Pyrrole-containing macrocycles, particularly calixpyrroles, are exceptional platforms for this purpose.

Calix[n]pyrroles are macrocyclic compounds that can adopt specific conformations to bind anions within their cavity, primarily through hydrogen bonding between the pyrrole N-H protons and the guest anion. iupac.org The functionalization of the calixpyrrole scaffold is a powerful strategy to modulate their binding affinity and selectivity. iupac.orgiipseries.org

While the direct use of this compound in the synthesis of the core calixpyrrole is not the standard method, iodinated calixpyrrole derivatives can be prepared. For example, an effective method for the large-scale production of iodo-octamethylcalix mdpi.compyrrole has been developed for use in creating receptors that can selectively bind anions. iipseries.org The introduction of functional groups, including those derived from iodo-intermediates, allows for the fine-tuning of the receptor's electronic and steric properties. iupac.org Strapped calix mdpi.compyrroles, where a bridge is built across the macrocycle, show enhanced affinity and selectivity for anions compared to their unstrapped counterparts. researchgate.net These modifications can lead to receptors capable of selective binding of specific anions like fluoride (B91410) or chloride, which can be detected through various methods, including fluorescence quenching. iupac.orgresearchgate.net

Chemical Biology and Medicinal Chemistry Intermediate

This compound and related structures are valuable intermediates in the synthesis of biologically active molecules. The iodo-substituent serves as a versatile handle for introducing further complexity and functionality through various coupling reactions.

Pyrrole-imidazole (Py-Im) polyamides are synthetic oligomers that can bind to the minor groove of DNA with high affinity and sequence specificity. nih.gov These molecules can be conjugated to DNA-cleaving or alkylating agents to create sequence-specific DNA-modifying agents. The synthesis of these complex conjugates often relies on solid-phase synthesis techniques. nih.gov

While this compound itself is not directly incorporated, related pyrrole building blocks are essential. For instance, conjugates of Py-Im polyamides with 1,2,9,9a-tetrahydrocyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI), a potent DNA alkylating agent, have been synthesized. nih.gov These conjugates demonstrate highly efficient and sequence-specific DNA alkylation. The introduction of different linkers, such as an indole (B1671886) linker, has been shown to facilitate the synthesis of these sequence-specific alkylating Py-Im polyamides, which can recognize specific nine-base-pair sequences in DNA. nih.gov

Iodinated pyrrole derivatives serve as key intermediates in the synthesis of compounds with potential as enzyme inhibitors. The iodo-group can be introduced to a pyrrole-containing scaffold to either enhance biological activity or to serve as a reactive point for further synthetic elaboration.

For example, N-iodosuccinimide (NIS) has been used to iodinate a pyrrolo[3,4-b]quinoline-1,3(2H)-dione core structure, a step in the synthesis of potential thymidine (B127349) phosphorylase inhibitors. nih.gov In another study, a series of hybrid molecules were designed as potential dual inhibitors of blood coagulation factors Xa and XIa. The synthesis involved creating an 8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene intermediate, highlighting the role of iodinated pyrrole structures in building complex heterocyclic systems for medicinal chemistry. mdpi.com These examples underscore the strategic importance of iodinated heterocycles as precursors to novel therapeutic agents. nih.govtandfonline.com

Future Directions and Emerging Research Areas

Greener Synthetic Methodologies for Iodo-Pyrroles

The increasing emphasis on sustainable chemistry is driving the development of environmentally friendly methods for the synthesis of iodo-pyrroles. nih.govnumberanalytics.com Traditional methods often rely on harsh reagents and produce significant waste. rsc.orgsemanticscholar.org Consequently, researchers are actively exploring greener alternatives that are more efficient and less hazardous.

Key areas of focus include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a green and practical method for synthesizing pyrrole (B145914) derivatives. mdpi.comnih.gov It often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. mdpi.comnih.gov

Catalytic Approaches: The use of catalysts, particularly those that are inexpensive, non-toxic, and recyclable, is a cornerstone of green chemistry. Molecular iodine has emerged as a promising catalyst for various pyrrole syntheses due to its low toxicity, moisture stability, and affordability. mdpi.comnih.govbeilstein-journals.orgresearchgate.net Other research is exploring the use of catalysts like nano copper oxide and bismuth nitrate. beilstein-journals.org

Aqueous Reaction Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. beilstein-journals.org Efforts are underway to develop synthetic routes for iodo-pyrroles that can be effectively carried out in aqueous environments. beilstein-journals.org

Exploration of Catalyst-Free and Solvent-Free Reactions for Pyrrole Iodination

A significant advancement in green chemistry is the development of reactions that proceed without the need for a catalyst or solvent. nih.gov These approaches minimize waste and simplify purification processes.

Recent research has demonstrated the feasibility of synthesizing N-substituted pyrroles under solvent-free conditions, sometimes even without a catalyst. nih.govbeilstein-journals.org For instance, the reaction of various amines with 2,5-dimethoxytetrahydrofuran (B146720) can be achieved by heating the neat reactants, offering a highly atom-economical route to these compounds. beilstein-journals.org Microwave-induced reactions have also proven effective for conducting solvent-free syntheses of N-substituted pyrroles. mdpi.comnih.gov While these methods have been successful for general pyrrole synthesis, their specific application to the direct iodination of pyrrole to form 1-Iodo-1H-pyrrole under catalyst- and solvent-free conditions is a promising area for future investigation.

Investigation of Novel Reactivity Patterns and Unexpected Transformations

The unique electronic properties of the pyrrole ring, combined with the presence of a reactive iodine atom, make this compound a versatile substrate for exploring new chemical transformations. Researchers are keen to uncover novel reactivity patterns that could lead to the synthesis of previously inaccessible molecules. researchgate.net

One area of interest is the potential for unexpected rearrangements and cyclization reactions. For example, the reaction of isatin (B1672199) with 4-hydroxyproline, catalyzed by molecular iodine, is postulated to proceed through ylide and zwitterion intermediates, showcasing the ability of iodine to catalyze complex, spontaneous processes. researchgate.net Further investigation into the reactivity of this compound with various reagents could reveal new synthetic pathways and expand the toolkit of organic chemists.

Advancement in Spectroscopic and Characterization Techniques for Iodinated Pyrroles

The accurate characterization of iodinated pyrroles is crucial for understanding their structure, purity, and reactivity. Advances in spectroscopic and analytical techniques are providing more detailed insights into these molecules.

Table 1: Key Spectroscopic Techniques for Characterizing Iodinated Pyrroles

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C). rsc.orgrsc.orgmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. rsc.orgrsc.orgmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. rsc.orgrsc.orgmdpi.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation. rsc.orgnih.govnih.gov |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule and is useful for studying conjugated systems. rsc.org |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information. mdpi.com |

Modern analytical instruments offer enhanced sensitivity and resolution, enabling the characterization of even complex iodinated pyrrole derivatives. rsc.orgrsc.org These advanced techniques are essential for confirming the identity and purity of newly synthesized compounds and for studying their chemical properties. rsc.org

Expanded Applications in Interdisciplinary Fields beyond Current Scope

While this compound and its derivatives have established roles as synthetic intermediates, their potential applications extend far beyond traditional organic synthesis. nih.gov The unique properties of these compounds make them attractive candidates for investigation in a variety of interdisciplinary fields.

Medicinal Chemistry: The pyrrole scaffold is a common feature in many biologically active molecules and pharmaceuticals. ontosight.airesearchgate.netnih.govtandfonline.com The introduction of an iodine atom can significantly alter the pharmacological properties of a molecule, potentially leading to the development of new therapeutic agents. tandfonline.com Iodinated pyrroles are being explored for their potential antimicrobial, anticancer, and anti-inflammatory activities. ontosight.aitandfonline.com

Materials Science: Pyrrole-containing polymers, such as polypyrrole, are known for their electrical conductivity. researchgate.net The incorporation of iodine into the pyrrole ring can further modify the electronic properties of these materials, opening up possibilities for their use in organic electronics, sensors, and other advanced materials. acs.org The development of functionalized calix pyrroles has also shown promise in areas like anion recognition and the creation of molecular sensors. researchgate.netiupac.org

Biocidal Materials: Iodine-rich compounds are being investigated for their potential as energetic biocidal materials. researchgate.net The detonation of such materials can disperse iodine species over a large area, offering an effective method for sterilization. researchgate.net Fully iodinated bridged pyrroles are being synthesized and studied for their thermal stability and potential in this application. researchgate.net

The continued exploration of this compound and its analogs holds great promise for advancements in both fundamental chemistry and applied sciences. The development of greener synthetic routes, the discovery of novel reactivity, and the expansion into new interdisciplinary applications will undoubtedly shape the future of this important class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-Iodo-1H-pyrrole, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of iodinated pyrroles often involves halogenation or cross-coupling strategies. For example, Paola Cara () demonstrated that hypervalent iodine reagents (e.g., 1λ³-benzo[b]iodoxol-3(1H)-ones) can facilitate regioselective iodination of pyrroles using Sc(OTf)₃ as a Lewis acid catalyst. Key parameters include:

- Catalyst loading : 20 mol% Sc(OTf)₃ for optimal yield (72% for compound 9m).

- Reaction time : 16 hours under inert conditions.

- Substrate protection : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.

Alternative methods include direct iodination using N-iodosuccinimide (NIS) in polar aprotic solvents like DMF ().

Table 1 : Comparison of Synthetic Approaches

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Hypervalent iodine reagent | Sc(OTf)₃, CH₂Cl₂ | 72 | |

| Direct iodination | NIS, DMF | 55–65 |

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine atom induces deshielding of adjacent protons. For 1-iodopyrroles, characteristic shifts occur at δ 6.8–7.2 ppm for pyrrole protons (). The iodine substituent also splits signals due to coupling (e.g., ³J coupling in ¹H NMR).

- IR Spectroscopy : Stretching vibrations for C–I bonds appear at 500–650 cm⁻¹ ().

- XRD : Single-crystal X-ray diffraction resolves regiochemistry. For example, Paola Cara () confirmed the structure of iodinated pyrroles via XRD, showing bond angles and distances consistent with hypervalent iodine intermediates.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when using this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura or Sonogashira couplings often depends on steric and electronic effects. For example:

- Steric control : Bulky substituents (e.g., TBS groups) on pyrrole nitrogen direct coupling to the less hindered position ().

- Catalyst tuning : Pd(PPh₃)₄ with electron-rich ligands enhances selectivity for electron-deficient iodinated positions ().

Data Contradiction Analysis :

Literature discrepancies in regioselectivity (e.g., 2- vs. 3-iodo products) may arise from solvent polarity or catalyst choice. Systematic screening of solvents (DMF vs. THF) and additives (e.g., Cs₂CO₃) is recommended to optimize outcomes ().

Q. How can conflicting reports on synthetic yields of this compound be resolved, and what optimization strategies are effective?

- Methodological Answer : Yield variations (e.g., 30% vs. 72% in vs. 20) often stem from:

- Protecting group stability : TBS-protected pyrroles () reduce side reactions compared to unprotected substrates.

- Workup procedures : Chromatographic purification with petroleum ether/ethyl acetate (20:1) improves recovery ().

Optimization Strategies : - High-throughput screening : Test Lewis acids (e.g., Sc(OTf)₃ vs. BF₃·OEt₂) to identify optimal conditions.

- In situ monitoring : Use FT-IR or GC-MS to track reaction progress and quench at peak conversion ().

Methodological Considerations

- Safety : While this compound is not explicitly covered in safety data sheets (), general precautions for iodinated compounds (e.g., glovebox use, fume hoods) apply.

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., DFT calculations) to resolve ambiguities in regiochemistry ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.